tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride, Mixture of diastereomers
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Overview
Description
tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride, Mixture of diastereomers: is a chemical compound with the molecular formula C13H26N2O2·HCl. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity. The compound is known for its stability and is often utilized in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-2,2,4,4-tetramethylcyclobutanone under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves multiple steps, including protection and deprotection of functional groups, and requires careful control of reaction conditions to obtain the desired diastereomeric mixture .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as crystallization, filtration, and drying to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxides, reduced amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds and is utilized in the development of new synthetic methodologies .
Biology and Medicine: The compound has applications in biological and medicinal research, particularly in the study of enzyme inhibitors and receptor modulators. It is used in the design and synthesis of potential therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. It is used in the formulation of advanced polymers, coatings, and adhesives due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl N-(2-aminoethyl)carbamate: Another carbamate compound with a different amino group substitution.
tert-Butyl N-(3-amino-2,2-dimethylpropyl)carbamate: A structurally related compound with different steric properties.
Uniqueness: tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate hydrochloride is unique due to its highly substituted cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research areas where other carbamate derivatives may not be suitable .
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-11(2,3)17-10(16)15-9-12(4,5)8(14)13(9,6)7;/h8-9H,14H2,1-7H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMUGWXZBCRCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1NC(=O)OC(C)(C)C)(C)C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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